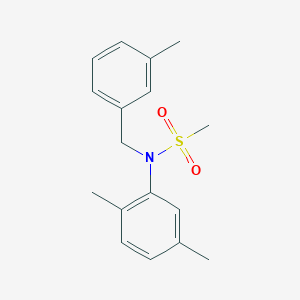![molecular formula C17H17N3O6 B5755091 N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5755091.png)
N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide, commonly known as MNIP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmaceutical applications. MNIP belongs to the class of nitroimidazole derivatives and has been found to exhibit promising anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of MNIP involves the generation of reactive oxygen species (ROS) within the cancer cells, leading to oxidative stress and ultimately cell death. MNIP has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II.
Biochemical and Physiological Effects:
Studies have shown that MNIP has a low toxicity profile and does not exhibit significant adverse effects on normal cells. MNIP has been found to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. MNIP has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of MNIP is its potent anticancer and antimicrobial activity, making it a potential candidate for the development of new drugs. MNIP has also been found to exhibit low toxicity, making it a safer alternative to conventional chemotherapy drugs. However, one of the limitations of MNIP is its low solubility in water, which can make it difficult to administer in certain formulations.
Future Directions
There are several potential future directions for the research and development of MNIP. One area of interest is the development of MNIP-based drug formulations for the treatment of cancer and infectious diseases. Another potential direction is the investigation of the anti-inflammatory activity of MNIP and its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of MNIP and its potential for use in combination therapies with other drugs.
Synthesis Methods
The synthesis of MNIP involves the reaction of 3-nitrobenzenecarboximidamide with 4-methoxyphenylacetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure MNIP.
Scientific Research Applications
MNIP has been extensively studied for its potential pharmaceutical applications, particularly in the field of cancer treatment. Studies have shown that MNIP exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. MNIP has also been found to possess antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(4-methoxyphenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6/c1-11(25-15-8-6-14(24-2)7-9-15)17(21)26-19-16(18)12-4-3-5-13(10-12)20(22)23/h3-11H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQBMBQAQMGWFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CC(=CC=C1)[N+](=O)[O-])N)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CC(=CC=C1)[N+](=O)[O-])\N)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5755029.png)
![5-[(1-isobutyl-1H-indol-3-yl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5755035.png)
![1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B5755050.png)


![4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine](/img/structure/B5755089.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide](/img/structure/B5755097.png)

![2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5755106.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5755107.png)

![4-bromobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5755118.png)
